Novokinin TFA
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Novokinin trifluoroacetic acid is a synthetic peptide that acts as an agonist of the angiotensin II type 2 receptor. It is derived from the structure of ovokinin, a vasorelaxing peptide found in ovalbumin. Novokinin trifluoroacetic acid has been studied for its potential hypotensive and anti-inflammatory effects, making it a compound of interest in pharmacological research .
Preparation Methods
Synthetic Routes and Reaction Conditions
Novokinin trifluoroacetic acid is synthesized through solid-phase peptide synthesis, a method commonly used for the production of peptides. The process involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The amino acids are protected by specific groups to prevent unwanted reactions. After the peptide chain is fully assembled, it is cleaved from the resin and deprotected to yield the final peptide .
Industrial Production Methods
Industrial production of novokinin trifluoroacetic acid follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and consistency. The purification of the peptide is typically achieved through high-performance liquid chromatography, ensuring high purity and quality .
Chemical Reactions Analysis
Types of Reactions
Novokinin trifluoroacetic acid primarily undergoes peptide bond formation and cleavage reactions. It can also participate in oxidation and reduction reactions, depending on the presence of specific amino acid residues.
Common Reagents and Conditions
Peptide Bond Formation: Solid-phase peptide synthesis using protected amino acids and coupling reagents such as N,N’-diisopropylcarbodiimide and hydroxybenzotriazole.
Cleavage and Deprotection: Trifluoroacetic acid is commonly used to cleave the peptide from the resin and remove protecting groups.
Oxidation and Reduction: Reagents such as hydrogen peroxide or dithiothreitol can be used to oxidize or reduce specific amino acid residues
Major Products Formed
The primary product formed is the novokinin trifluoroacetic acid peptide itself. Depending on the specific reactions, modified peptides with oxidized or reduced residues may also be produced .
Scientific Research Applications
Novokinin trifluoroacetic acid has a wide range of scientific research applications:
Pharmacology: Studied for its hypotensive effects and potential use in treating hypertension by activating the angiotensin II type 2 receptor.
Anti-inflammatory Research: Investigated for its anti-inflammatory properties, particularly in the context of rheumatoid arthritis.
Cardiovascular Research: Explored for its role in regulating blood pressure and renal hemodynamics.
Mechanism of Action
Novokinin trifluoroacetic acid exerts its effects primarily through the activation of the angiotensin II type 2 receptor. This activation counteracts the vasoconstrictor effects of the angiotensin II type 1 receptor, leading to vasodilation and reduced blood pressure. Additionally, it interacts with the prostaglandin IP receptor, contributing to its hypotensive and anti-inflammatory effects .
Comparison with Similar Compounds
Similar Compounds
Ovokinin: The parent peptide from which novokinin is derived. Ovokinin also exhibits vasorelaxing properties but is less potent than novokinin.
Losartan: An angiotensin II type 1 receptor antagonist used to treat hypertension.
Uniqueness
Novokinin trifluoroacetic acid is unique due to its dual action on the angiotensin II type 2 receptor and the prostaglandin IP receptor. This dual mechanism enhances its hypotensive and anti-inflammatory effects, making it a promising candidate for therapeutic applications .
Properties
Molecular Formula |
C41H62F3N11O9 |
---|---|
Molecular Weight |
910.0 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-1-[(2S)-6-amino-2-[[(2S)-2-[[(2S)-1-[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]amino]-4-methylpentanoyl]amino]hexanoyl]pyrrolidine-2-carbonyl]amino]-3-(1H-indol-3-yl)propanoic acid;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C39H61N11O7.C2HF3O2/c1-23(2)20-29(47-34(52)31-14-8-18-49(31)36(54)26(41)11-7-17-44-39(42)43)33(51)46-28(13-5-6-16-40)37(55)50-19-9-15-32(50)35(53)48-30(38(56)57)21-24-22-45-27-12-4-3-10-25(24)27;3-2(4,5)1(6)7/h3-4,10,12,22-23,26,28-32,45H,5-9,11,13-21,40-41H2,1-2H3,(H,46,51)(H,47,52)(H,48,53)(H,56,57)(H4,42,43,44);(H,6,7)/t26-,28-,29-,30-,31-,32-;/m0./s1 |
InChI Key |
XDICFIKWLJNEIE-UNHDVCAASA-N |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)N[C@@H](CCCCN)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CC2=CNC3=CC=CC=C32)C(=O)O)NC(=O)[C@@H]4CCCN4C(=O)[C@H](CCCN=C(N)N)N.C(=O)(C(F)(F)F)O |
Canonical SMILES |
CC(C)CC(C(=O)NC(CCCCN)C(=O)N1CCCC1C(=O)NC(CC2=CNC3=CC=CC=C32)C(=O)O)NC(=O)C4CCCN4C(=O)C(CCCN=C(N)N)N.C(=O)(C(F)(F)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.